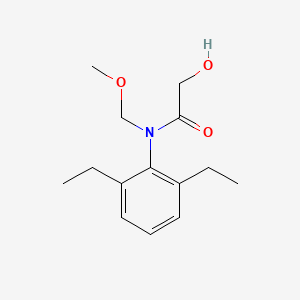
Dehydroabietylamine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydroabietylamine acetate is a derivative of dehydroabietylamine, a diterpene amine. This compound is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role in chiral molecular recognition and its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydroabietylamine acetate can be synthesized through the reaction of dehydroabietylamine with acetic acid. The process involves dissolving dehydroabietylamine in toluene and slowly adding acetic acid in toluene. The product is then filtered, washed with hexane, and recrystallized from methanol .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Flash chromatography on silica gel is often used for purification .
Chemical Reactions Analysis
Types of Reactions
Dehydroabietylamine acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield different hydrogenated compounds .
Scientific Research Applications
Dehydroabietylamine acetate has a wide range of scientific research applications:
Mechanism of Action
Dehydroabietylamine acetate exerts its effects through various mechanisms:
Antitumor Effects: It disrupts nucleotide metabolism in cancer cells, causing DNA damage and inducing apoptosis.
Antiviral and Antibacterial Activity: It interferes with the replication and survival of viruses and bacteria by targeting specific molecular pathways.
Comparison with Similar Compounds
Dehydroabietylamine acetate can be compared with other similar compounds, such as:
Leelamine: Another diterpene amine with weak affinity for cannabinoid receptors and potential anticancer properties.
Dehydroabietylamine Derivatives: Compounds containing heterocyclic substituents like pyrrolidine, piperidine, azepane, and morpholine rings, which exhibit various biological activities.
Uniqueness
This compound is unique due to its combination of chiral recognition properties and potential therapeutic applications. Its ability to act as a chiral solvating agent and its cytotoxic effects against cancer cells distinguish it from other similar compounds .
Properties
CAS No. |
2026-24-6 |
|---|---|
Molecular Formula |
C20H31N.C2H4O2 C22H35NO2 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
[(1S,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;acetic acid |
InChI |
InChI=1S/C20H31N.C2H4O2/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;1-2(3)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H3,(H,3,4)/t18-,19+,20+;/m0./s1 |
InChI Key |
BFAQRUGPWJVQDA-WUHLWKCASA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.CC(=O)O |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2)(C)CN)C.CC(=O)O |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.CC(=O)O |
Key on ui other cas no. |
2026-24-6 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenyl-bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B1616253.png)




![Benzoic acid, 2-[(isocyanatosulfonyl)methyl]-, methyl ester](/img/structure/B1616260.png)

![(2S)-N-[2-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B1616265.png)





